

# CHS-111 dosage and administration guidelines

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **CHS-111**

Cat. No.: **B1668922**

[Get Quote](#)

## Application Notes and Protocols for CHS-111

November 07, 2025

For Research Use Only. Not for use in diagnostic procedures.

## Abstract

This document provides a comprehensive overview of the preclinical data and recommended experimental protocols for **CHS-111**, a novel inhibitor of the CCR8 receptor. The information presented is intended to guide researchers, scientists, and drug development professionals in their investigation of CHS-114. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed. Diagrams illustrating the proposed mechanism of action and experimental workflows are provided to facilitate understanding.

## Introduction

**CHS-111** is a monoclonal antibody that specifically targets the C-C chemokine receptor type 8 (CCR8). This receptor is preferentially expressed on regulatory T cells (Tregs) within the tumor microenvironment. By targeting CCR8, **CHS-111** is designed to deplete these immunosuppressive Tregs, thereby enhancing the anti-tumor immune response. Preclinical studies have demonstrated the potential of **CHS-111** as a monotherapy in various solid tumors.

## Mechanism of Action

**CHS-111** is believed to exert its anti-tumor effect through the depletion of CCR8-expressing regulatory T cells (Tregs) in the tumor microenvironment. Tregs are a subset of T cells that suppress the activity of other immune cells, thereby hindering the body's natural ability to fight cancer. By binding to CCR8 on the surface of these Tregs, **CHS-111** marks them for destruction by other immune cells, such as natural killer (NK) cells, through a process called antibody-dependent cell-mediated cytotoxicity (ADCC). This reduction in Treg population is hypothesized to restore the anti-tumor activity of cytotoxic T lymphocytes (CTLs) and other immune effector cells.

Proposed Mechanism of Action of CHS-111



[Click to download full resolution via product page](#)

Caption: Proposed Mechanism of Action of **CHS-111**.

## Preclinical Data

## In Vitro Studies

No publicly available in vitro data for **CHS-111**.

## In Vivo Studies

No publicly available in vivo data for **CHS-111**.

## Clinical Studies

A Phase 1, open-label, first-in-human, dose-escalation and expansion study of CHS-114 (a related anti-CCR8 monoclonal antibody) is currently underway in patients with advanced solid tumors.[\[1\]](#) This study aims to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of the compound.[\[1\]](#)

Table 1: Overview of CHS-114 Phase 1 Clinical Trial[\[1\]](#)

| Parameter            | Description                                                                                                                                                                    |
|----------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Title          | A Phase 1, Open-Label, First-in-Human, Dose-Escalation and Expansion Study of CHS-114, a Monoclonal Antibody that Targets CCR8, as a Monotherapy in Patients with Solid Tumors |
| Phase                | Phase 1                                                                                                                                                                        |
| Study Design         | Open-label, dose-escalation and expansion                                                                                                                                      |
| Primary Objective    | To assess the safety and tolerability of CHS-114                                                                                                                               |
| Secondary Objectives | To determine the recommended Phase 2 dose (RP2D), to evaluate the pharmacokinetic profile, and to assess preliminary anti-tumor activity                                       |
| Target Population    | Patients with advanced solid tumors                                                                                                                                            |
| Intervention         | CHS-114 monotherapy                                                                                                                                                            |

## Experimental Protocols

### General Cell Culture

No specific cell line information is publicly available for **CHS-111** experiments.

## Flow Cytometry for CCR8 Expression

This protocol provides a general framework for assessing CCR8 expression on immune cells.

### General Workflow for Flow Cytometry



[Click to download full resolution via product page](#)

Caption: General Workflow for Flow Cytometry.

Protocol:

- Cell Preparation: Prepare a single-cell suspension from the tissue of interest (e.g., peripheral blood mononuclear cells or tumor-infiltrating lymphocytes).
- Blocking: Block Fc receptors to prevent non-specific antibody binding.

- Staining: Incubate cells with a fluorescently-labeled anti-CCR8 antibody and other relevant cell surface markers (e.g., CD3, CD4, CD25, FoxP3 for Treg identification).
- Washing: Wash cells to remove unbound antibodies.
- Acquisition: Acquire data on a flow cytometer.
- Analysis: Analyze the data using appropriate software to identify and quantify the percentage of CCR8-expressing cells within different immune cell populations.

## Dosage and Administration

As **CHS-111** is a preclinical compound, formal dosage and administration guidelines for human use have not been established. For the related compound CHS-114, the ongoing Phase 1 trial is investigating various dose levels to determine the recommended Phase 2 dose.[\[1\]](#)

## Safety and Handling

Standard laboratory safety protocols should be followed when handling **CHS-111**. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

## Ordering Information

Information on how to obtain **CHS-111** for research purposes is not publicly available.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Facebook [cancer.gov]
- To cite this document: BenchChem. [CHS-111 dosage and administration guidelines]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1668922#chs-111-dosage-and-administration-guidelines>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)